Tert-butyl 3-[(4-fluorosulfonyloxyphenyl)methyl]piperidine-1-carboxylate
Description
Tert-butyl 3-[(4-fluorosulfonyloxyphenyl)methyl]piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyloxycarbonyl (Boc) protecting group and a 4-fluorosulfonyloxy-substituted benzyl moiety.
Properties
IUPAC Name |
tert-butyl 3-[(4-fluorosulfonyloxyphenyl)methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FNO5S/c1-17(2,3)23-16(20)19-10-4-5-14(12-19)11-13-6-8-15(9-7-13)24-25(18,21)22/h6-9,14H,4-5,10-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUNKNYJPWFCZEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CC2=CC=C(C=C2)OS(=O)(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 3-[(4-fluorosulfonyloxyphenyl)methyl]piperidine-1-carboxylate (CAS No. 1897844-28-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a tert-butyl group and a fluorosulfonyloxyphenyl moiety. Its molecular formula is with a molecular weight of approximately 341.39 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₀FNO₄S |
| Molecular Weight | 341.39 g/mol |
| CAS Number | 1897844-28-8 |
| Purity | >95% (HPLC) |
| Storage Conditions | Refrigerated |
Research indicates that the compound may act as an inhibitor of certain enzymes involved in neurological processes, particularly those related to Alzheimer's disease. The presence of the fluorosulfonyloxy group suggests potential interactions with neurotransmitter receptors or enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in cholinergic signaling pathways.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against BuChE, with IC50 values indicating effective binding affinity. For instance, a study reported an IC50 value of approximately 90 nM against BuChE, suggesting strong potential as a therapeutic agent for cognitive disorders related to cholinergic dysfunction .
In Vivo Studies
Preliminary in vivo studies have shown that this compound has favorable pharmacokinetic properties, including good brain permeability and stability in liver microsomes. The brain-to-plasma ratio was reported to be around 6.79 after oral administration in mice, indicating its potential for central nervous system (CNS) targeting .
Case Studies
- Alzheimer's Disease Models : In animal models of Alzheimer's disease, administration of the compound resulted in improved cognitive function as measured by behavioral tests. This improvement correlates with reduced levels of β-amyloid plaques, suggesting a dual mechanism of action involving both cholinesterase inhibition and amyloid aggregation prevention .
- Neuroprotective Effects : Another study highlighted the neuroprotective effects of the compound in models of neuroinflammation, where it reduced markers of inflammation and oxidative stress in neuronal cells .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent-Specific Comparisons
Electron-Withdrawing Groups
Tert-butyl 4-(((Trifluoromethyl)sulfonyl)oxy)-3,6-dihydropyridine-1(2H)-carboxylate (3p)
- Substituent : Trifluoromethanesulfonyloxy (-OSO₂CF₃).
- Key Differences : The trifluoromethyl group enhances electron withdrawal compared to the fluorosulfonyloxy group in the target compound. This increases stability against hydrolysis but reduces nucleophilic displacement reactivity.
- Synthesis : Prepared via palladium-catalyzed reactions, highlighting the utility of transition-metal catalysis for introducing sulfonyloxy groups .
Tert-butyl 3-(4-Fluorostyryl)piperidine-1-carboxylate
- Substituent : 4-Fluorostyryl (-CH=CH-C₆H₄F).
- Key Differences : The styryl group introduces π-conjugation, altering electronic properties and enabling applications in fluorescence-based assays. The absence of a sulfonyloxy group limits its utility in sulfonylation reactions .
Electron-Donating Groups
Tert-butyl 3-[(4-Aminophenyl)methyl]piperidine-1-carboxylate Substituent: 4-Aminobenzyl (-CH₂-C₆H₄NH₂). Key Differences: The amino group is electron-donating, increasing nucleophilicity at the aromatic ring. This compound is a key intermediate for Niraparib, a PARP inhibitor, whereas the target compound’s fluorosulfonyloxy group may facilitate proteolysis-targeting chimeras (PROTACs) .
Physicochemical and Spectroscopic Properties
NMR Data Comparison
- Tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate (3b) :
- Tert-butyl 3-(4-Fluorostyryl)piperidine-1-carboxylate :
- Hypothetical Target Compound :
- Expected ¹H NMR : Downfield shifts for aromatic protons adjacent to -OSO₂F (δ ~7.5–8.0 ppm).
Mass Spectrometry
- Tert-butyl 3-[(4-aminophenyl)methyl]piperidine-1-carboxylate: HRMS: m/z 291.2 [M+H]⁺ (C₁₇H₂₆N₂O₂) .
- Tert-butyl 4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate: MS: m/z 328.0 [M+H]⁺ (C₁₇H₂₀F₃NO₂) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
